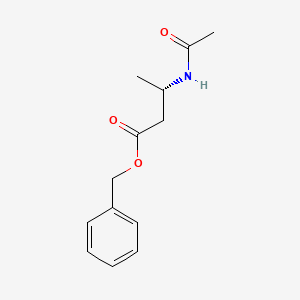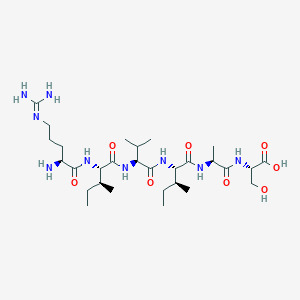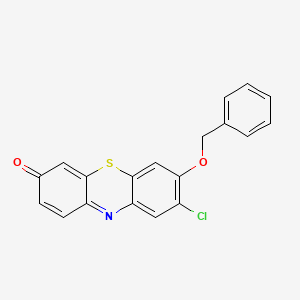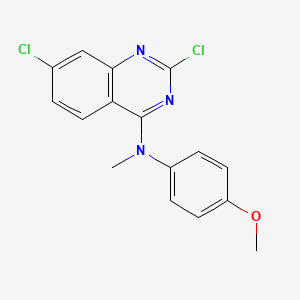
Butanoic acid, 3-(acetylamino)-, phenylmethyl ester, (3S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanoic acid, 3-(acetylamino)-, phenylmethyl ester, (3S)- is a chemical compound with a complex structure that includes a butanoic acid backbone, an acetylamino group, and a phenylmethyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 3-(acetylamino)-, phenylmethyl ester, (3S)- typically involves the esterification of butanoic acid derivatives with phenylmethyl alcohol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or a base catalyst like sodium hydroxide, under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
Butanoic acid, 3-(acetylamino)-, phenylmethyl ester, (3S)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Butanoic acid, 3-(acetylamino)-, phenylmethyl ester, (3S)- has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes.
作用機序
The mechanism by which Butanoic acid, 3-(acetylamino)-, phenylmethyl ester, (3S)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in biochemical pathways. The acetylamino group can participate in hydrogen bonding and other interactions that modulate the activity of the compound.
類似化合物との比較
Similar Compounds
Butanoic acid, phenylmethyl ester: Similar in structure but lacks the acetylamino group.
Butanoic acid, 3-methyl-, phenylmethyl ester: Contains a methyl group instead of an acetylamino group.
Butanoic acid, 3-methyl-, ethyl ester: Similar ester structure but with an ethyl group instead of phenylmethyl.
Uniqueness
The presence of the acetylamino group in Butanoic acid, 3-(acetylamino)-, phenylmethyl ester, (3S)- provides unique chemical properties and potential biological activities that are not observed in its similar counterparts. This makes it a valuable compound for specific applications in research and industry.
特性
CAS番号 |
623932-51-4 |
|---|---|
分子式 |
C13H17NO3 |
分子量 |
235.28 g/mol |
IUPAC名 |
benzyl (3S)-3-acetamidobutanoate |
InChI |
InChI=1S/C13H17NO3/c1-10(14-11(2)15)8-13(16)17-9-12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3,(H,14,15)/t10-/m0/s1 |
InChIキー |
RSPWSXRPXZNTSF-JTQLQIEISA-N |
異性体SMILES |
C[C@@H](CC(=O)OCC1=CC=CC=C1)NC(=O)C |
正規SMILES |
CC(CC(=O)OCC1=CC=CC=C1)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-{[2-(2,3-Difluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14211121.png)
![Benzene, 1-[(4-bromophenyl)ethynyl]-3-(phenylethynyl)-](/img/structure/B14211122.png)

![3-{1-[3,5-Bis(dodecyloxy)phenyl]-1-(4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)ethoxy}-3-oxopropanoate](/img/structure/B14211133.png)
![[4-[(4-Phenylphenyl)methoxy]phenyl]methylthiourea](/img/structure/B14211141.png)
![O-[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl] hydrogen carbonodithioate](/img/structure/B14211155.png)
![1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis[2-(naphthalen-2-yl)-1H-indole]](/img/structure/B14211174.png)

![Ethyl {4-chloro-2-[(cyanomethyl)sulfanyl]phenyl}carbamate](/img/structure/B14211189.png)



![4-[(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-yl)methyl]aniline](/img/structure/B14211214.png)
